molecular formula C12H7Cl2NOS B11787987 2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine CAS No. 1418130-87-6

2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine

Cat. No.: B11787987
CAS No.: 1418130-87-6
M. Wt: 284.2 g/mol
InChI Key: PFBUFYHWZLKVOQ-UHFFFAOYSA-N
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Description

2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine is a heterocyclic compound that features a unique fusion of benzene, thiophene, and oxazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a thiophene derivative with a chlorinated benzene compound, followed by cyclization to form the oxazepine ring. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine
  • 8-Methylbenzo[B]thieno[3,2-F][1,4]oxazepine
  • 2,4-Dichlorobenzo[B]thieno[3,2-F][1,4]oxazepine

Uniqueness

2,4-Dichloro-8-methylbenzo[B]thieno[3,2-F][1,4]oxazepine is unique due to the presence of both chlorine atoms and the methyl group, which can significantly influence its chemical reactivity and biological activity. These substituents can affect the compound’s ability to interact with molecular targets and its overall stability .

Properties

CAS No.

1418130-87-6

Molecular Formula

C12H7Cl2NOS

Molecular Weight

284.2 g/mol

IUPAC Name

2,4-dichloro-8-methylthieno[2,3-b][1,5]benzoxazepine

InChI

InChI=1S/C12H7Cl2NOS/c1-6-2-3-8-9(4-6)16-12-7(11(14)15-8)5-10(13)17-12/h2-5H,1H3

InChI Key

PFBUFYHWZLKVOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C3=C(O2)SC(=C3)Cl)Cl

Origin of Product

United States

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